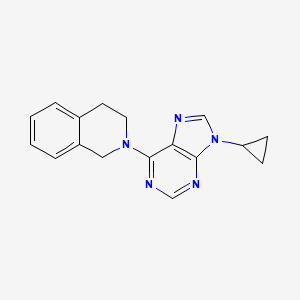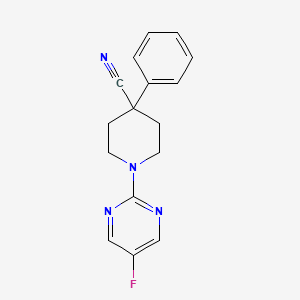![molecular formula C15H26N6O3 B12247961 2-[4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide](/img/structure/B12247961.png)
2-[4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a triazine ring, piperazine moiety, and an amide functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide typically involves multiple steps, starting with the preparation of the triazine ring, followed by the introduction of the piperazine moiety, and finally the formation of the amide bond. Common reagents used in these reactions include dimethoxytriazine, piperazine, and isopropylamine. The reaction conditions often involve the use of solvents such as tetrahydrofuran and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent reaction conditions ensures the consistent quality and yield of the final product. Industrial methods may also incorporate purification steps such as crystallization and chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazine and piperazine moieties can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like methanol and ethanol .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives .
Scientific Research Applications
2-[4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a coupling agent in peptide synthesis.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide involves its interaction with various molecular targets and pathways. The triazine ring can act as an electron acceptor, facilitating electron transfer reactions. The piperazine moiety can interact with biological receptors, influencing their activity. The amide group can form hydrogen bonds, stabilizing the compound’s interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A similar compound used as a coupling agent in peptide synthesis.
4,6-Dimethoxy-1,3,5-triazin-2-yl β-lactoside: An activated glycosidic compound used in enzymatic glycosylation.
Uniqueness
2-[4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide is unique due to its combination of a triazine ring, piperazine moiety, and amide functional group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C15H26N6O3 |
|---|---|
Molecular Weight |
338.41 g/mol |
IUPAC Name |
2-[4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazin-1-yl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C15H26N6O3/c1-10(2)16-12(22)11(3)20-6-8-21(9-7-20)13-17-14(23-4)19-15(18-13)24-5/h10-11H,6-9H2,1-5H3,(H,16,22) |
InChI Key |
DGYZUDWTVJEUMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C(C)N1CCN(CC1)C2=NC(=NC(=N2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-cyclopropyl-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-9H-purine](/img/structure/B12247881.png)
![2-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12247888.png)
![1-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-phenylethan-1-one](/img/structure/B12247896.png)
![3-fluoro-N-(pyridin-3-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidine-3-carboxamide](/img/structure/B12247909.png)
![1-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(2-methylphenyl)ethan-1-one](/img/structure/B12247913.png)
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B12247916.png)
![3-({4,6-Dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)benzonitrile](/img/structure/B12247921.png)

![N-[(oxolan-2-yl)methyl]-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B12247938.png)
![1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B12247953.png)

![3-{[5-(benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-2-methyl-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B12247965.png)
![3-{[1-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12247967.png)
![4-Cyclobutyl-2-methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B12247971.png)
